molecular formula C10H13N3S B14559443 1-Cyclopropyl-3-(5-methylpyridin-2-yl)thiourea CAS No. 61800-41-7

1-Cyclopropyl-3-(5-methylpyridin-2-yl)thiourea

Cat. No.: B14559443
CAS No.: 61800-41-7
M. Wt: 207.30 g/mol
InChI Key: OOCCQQKVRVXHPP-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(5-methylpyridin-2-yl)thiourea is a heterocyclic compound that belongs to the class of thiourea derivatives. This compound is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a 5-methylpyridin-2-yl group attached to the thiourea moiety. Thiourea derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-3-(5-methylpyridin-2-yl)thiourea typically involves the reaction of 2-amino-5-methylpyridine with cyclopropyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or acetone under reflux conditions. The reaction mixture is heated for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-(5-methylpyridin-2-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(5-methylpyridin-2-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. For example, the compound may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

1-Cyclopropyl-3-(5-methylpyridin-2-yl)thiourea can be compared with other thiourea derivatives such as:

    1-Cyclohexyl-3-(3-methylpyridin-2-yl)thiourea: Similar structure but with a cyclohexyl group instead of a cyclopropyl group.

    1-(6-Methoxypyridin-2-yl)thiourea: Contains a methoxy group on the pyridine ring.

    1-(4-Chlorophenyl)-3-(5-methylpyridin-2-yl)thiourea: Contains a chlorophenyl group instead of a cyclopropyl group

These compounds share similar chemical properties but may exhibit different biological activities due to variations in their molecular structures.

Properties

CAS No.

61800-41-7

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

1-cyclopropyl-3-(5-methylpyridin-2-yl)thiourea

InChI

InChI=1S/C10H13N3S/c1-7-2-5-9(11-6-7)13-10(14)12-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H2,11,12,13,14)

InChI Key

OOCCQQKVRVXHPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=S)NC2CC2

Origin of Product

United States

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